molecular formula C13H18BFO4S B2709850 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1384951-71-6

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2709850
CAS RN: 1384951-71-6
M. Wt: 300.15
InChI Key: NCPFIZKMEKKGMJ-UHFFFAOYSA-N
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Description

This compound, also known as 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-, has a CAS Number of 887453-53-4 . It has a molecular weight of 302.37 . The IUPAC name is 2-{4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.01 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and studied for its molecular structure using techniques like X-ray diffraction and spectroscopy. It shows no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
  • Another study reports on the synthesis of related dioxaborolane compounds and their inhibitory activity against serine proteases (Spencer et al., 2002).

Chemical Properties and Reactions

  • Research has been conducted on the synthesis, crystal structure, and density functional theory (DFT) study of related boric acid ester intermediates, highlighting their molecular structures and physicochemical properties (Huang et al., 2021).
  • The compound's utility in modifying herbicidal properties through fluorine substitution has been explored, demonstrating significant changes in activity and selectivity (Hamprecht et al., 2004).

Polymer Synthesis and Applications

  • It has been used in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
  • Its electrochemical properties have been studied, indicating a lower oxidation potential compared to organoboranes, and it's used in anodic substitution reactions to afford selectively substituted products (Tanigawa et al., 2016).

Nanotechnology and Imaging Applications

  • The compound has been incorporated into the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, demonstrating potential for applications in fluorescence imaging (Fischer et al., 2013).
  • It has been used to develop a new pyrene derivative for H2O2 detection in living cells, showcasing its application in the field of biological imaging and sensors (Nie et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and if inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

2-(2-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-11(10)15)20(5,16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFIZKMEKKGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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